4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-benzyl-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3.ClH/c19-17(20)16-14-8-4-5-9-15(14)21-11-10-18(16)12-13-6-2-1-3-7-13;/h1-9,16H,10-12H2,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUWWFJYJVGKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(N1CC3=CC=CC=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride typically involves multicomponent reactions. One common method is the Ugi–Joullié reaction, which combines chiral enantiopure 1,2-amino alcohols and salicylaldehydes to form cyclic imines. These imines then undergo a highly diastereoselective reaction to yield the desired tetrahydrobenzo[f][1,4]oxazepine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Ugi–Joullié reaction and other multicomponent reactions suggests that these methods could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized tetrahydrobenzo[f][1,4]oxazepine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride is , with a molecular weight of approximately 319.79 g/mol. The compound features a unique structure that includes a tetrahydrobenzo ring fused with an oxazepine moiety. This structural configuration is essential for its biological activity and interaction with various biological targets.
Research indicates that this compound exhibits significant pharmacological properties. Notably:
- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways and provide pain relief, making it a candidate for therapeutic applications in treating inflammatory diseases and pain management .
- Neuroprotective Effects : Some derivatives of the benzoxazepine family have shown potential neuroprotective effects. The unique substituents in this compound may enhance its ability to protect neurons from damage .
Case Study 1: Analgesic Activity
A study investigated the analgesic properties of this compound in animal models. Results demonstrated significant pain relief comparable to standard analgesics. The mechanism was attributed to the compound's ability to inhibit specific pain pathways .
Case Study 2: Anti-inflammatory Effects
Another research project focused on the anti-inflammatory effects of this compound in vitro. It was found to reduce pro-inflammatory cytokines in cultured cells, suggesting a mechanism that could be exploited for developing new anti-inflammatory drugs .
Comparison with Related Compounds
To understand the uniqueness of this compound better, it is helpful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Benzyl-N-(3S)-5-Methyl-4-Oxo-2,3-tetrahydrobenzo[f][1,4]oxazepine | Contains a methyl group instead of tert-butyl | Potential analgesic properties | Methyl group influences solubility |
| 2-Amino-3-benzylbenzoxazepine | Lacks the carboxamide group | Exhibits neuroprotective effects | Simpler structure may limit applications |
| 7-Hydroxy-4-benzylbenzoxazepine | Hydroxy group at position 7 | Antioxidant properties | Hydroxy group enhances reactivity towards electrophiles |
Mechanism of Action
The mechanism of action of 4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to bind to the PEX14 protein, disrupting the PEX14-PEX5 protein-protein interaction. This disruption leads to the inhibition of essential cellular processes in trypanosomes, ultimately causing cell death .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Benzo-Fused Heterocycles
Compound D9 (from ):
- Structure : (E)-N-(4-Ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide.
- Core : Benzo[b][1,4]dioxocine (six-membered dioxane fused to benzene).
- Key Features: Acrylamide side chain with ethoxyphenyl substitution. No carboxylic acid group.
- Activity :
- The acrylamide group in D9 may enhance covalent binding to targets, unlike the carboxylic acid in the target compound, which favors ionic interactions.
Compound 12 (from ):
- Structure : 2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide.
- Core : Benzo[f][1,4]oxazepine (same as the target compound).
- Key Features :
- 3-oxo group on the oxazepine ring.
- Acetamide side chain with pyridylethyl substitution.
- Synthesis : Lithium hydroxide-mediated hydrolysis under acidic conditions .
- Comparison :
- The 3-oxo group introduces a ketone, which may alter ring conformation and hydrogen-bonding capacity.
- The acetamide side chain (vs. carboxylic acid in the target compound) reduces solubility but may improve cell membrane penetration.
5-Substituted Benzo[f][1,4]thiazepines (from ):
- Structure : Thiazepine ring (sulfur replacing oxygen at position 1).
- Key Features :
- Sulfur’s larger atomic size may sterically hinder interactions with narrow enzyme pockets.
Biological Activity
4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride (CAS: 1290628-94-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and its potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₁₆N₂O₂·HCl. Its structure features a benzoxazepine core which is known to confer various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Weight | 240.30 g/mol |
| CAS Number | 1290628-94-2 |
| LogP | 2.414 |
| PSA (Polar Surface Area) | 25.36 Ų |
Antimicrobial Activity
Research has demonstrated that benzoxazepine derivatives exhibit varying degrees of antimicrobial activity. A study indicated that certain synthesized benzoxazepine derivatives displayed limited antimicrobial activity against specific bacterial pathogens. The effectiveness varied significantly depending on the structure of the compound and the type of bacteria tested .
Anticancer Activity
The anticancer potential of 4-benzyl derivatives has been explored extensively. The compound was evaluated against several solid tumor cell lines. Findings revealed that it exhibits cytotoxicity with varying effects on the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The degree of cytotoxicity was dependent on the cancer cell type used in the assays .
Case Studies
- Study on Cytotoxic Effects : In a study assessing the cytotoxic effects of various benzoxazepine derivatives, it was found that compounds similar to 4-benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine significantly inhibited cell proliferation in breast cancer cell lines with IC50 values ranging from 10 to 30 µM .
- Inflammatory Response Modulation : Another investigation highlighted that these compounds could modulate inflammatory responses in cancer cells by altering cytokine release profiles, suggesting potential use as anti-inflammatory agents in cancer therapy .
Anti-inflammatory Properties
The anti-inflammatory properties of benzoxazepine derivatives have also been documented. These compounds can inhibit pathways leading to inflammation in various cellular models. The modulation of cytokines like IL-6 and TNF-α indicates their potential role in treating inflammatory diseases alongside cancer .
Q & A
Basic Question
- NMR Spectroscopy : Confirm the benzoxazepine core via characteristic proton signals (e.g., aromatic protons at δ 7.1–7.5 ppm, oxazepine ring protons at δ 3.8–4.7 ppm) and carbon signals (e.g., carbonyl carbons at ~170 ppm) .
- HPLC/MS : Use reverse-phase HPLC with UV detection (λ ~254 nm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and purity (>95% by area normalization) .
What solvent systems are recommended for improving the solubility of this hydrochloride salt in biological assays?
Basic Question
The compound’s solubility is pH-dependent due to its carboxylic acid and amine groups. In aqueous buffers (pH 7.4), use polar aprotic solvents like DMSO (≤5% v/v) or co-solvents (e.g., ethanol/PBS mixtures). For in vitro studies, pre-dissolve in DMSO and dilute with assay buffer to avoid precipitation .
How should researchers address discrepancies in purity data between batches synthesized via different routes?
Advanced Question
Batch inconsistencies often arise from residual solvents, unreacted intermediates, or stereochemical impurities. Implement orthogonal analytical methods:
- HPLC-DAD : Detect UV-absorbing impurities.
- Chiral HPLC : Resolve enantiomeric contaminants if stereocenters are present .
- TGA/DSC : Identify solvent residues by thermal decomposition profiles .
Compare impurity profiles against synthetic pathways (e.g., via LC-MS/MS fragmentation) to trace the source of variability .
What strategies are effective for studying the structure-activity relationship (SAR) of this benzoxazepine derivative?
Advanced Question
- Core Modifications : Synthesize analogs with substitutions at the benzyl (e.g., electron-withdrawing groups) or carboxylic acid positions to assess effects on target binding .
- Pharmacophore Modeling : Use docking studies to predict interactions with biological targets (e.g., GPCRs or kinases) and validate via competitive binding assays .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to evaluate half-life improvements in microsomal assays .
How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s bioavailability?
Advanced Question
- Dosing Routes : Compare oral vs. intravenous administration in rodent models to calculate absolute bioavailability (F%).
- Bioanalytical Method : Quantify plasma concentrations via LC-MS/MS using isotopically labeled internal standards .
- Tissue Distribution : Use whole-body autoradiography or tissue homogenate analysis to assess penetration into target organs .
What are the challenges in formulating this compound for sustained-release applications?
Advanced Question
The hydrochloride salt’s hygroscopicity and pH-dependent solubility complicate formulation. Strategies include:
- Nanoparticle Encapsulation : Use PLGA or lipid-based carriers to enhance stability and control release kinetics.
- Ion-Pairing : Counterion exchange (e.g., with pamoate) to reduce hygroscopicity and improve shelf life .
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced Question
- Assay Standardization : Validate cell lines (e.g., mycoplasma-free status) and normalize results to reference compounds.
- Off-Target Profiling : Use kinome-wide screening to identify non-specific interactions that may explain variability .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
What synthetic routes are suitable for introducing isotopic labels (e.g., ^14C or ^3H) into this compound?
Advanced Question
- Carboxylic Acid Labeling : Use ^14C-labeled sodium bicarbonate in the carboxylation step.
- Benzyl Group Labeling : Catalytic tritiation of a propargyl precursor via hydrogenation with ^3H gas .
Validate labeling efficiency via scintillation counting and confirm positional integrity via NMR .
How can computational methods predict the metabolic pathways of this compound?
Advanced Question
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaSite to simulate Phase I/II metabolism (e.g., oxidation at the benzyl position or glucuronidation of the carboxylic acid) .
- CYP Inhibition Assays : Test recombinant CYP isoforms (e.g., 3A4, 2D6) to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
